L-Erythrose

Chiral Pool Synthesis Enantiomeric Purity Quality Control

In chiral synthesis, procuring generic 'erythrose' without verified (2S,3S) stereochemistry invalidates results. L-Erythrose (CAS 533-49-3) with confirmed [α]D +30.5° (final) resolves this. • Chiral building block for (-)-malyngolide & (+)-tanikolide total synthesis • Stereospecific probe for erythrose reductase characterization & mutarotation studies • Enzymatic cascade feedstock for L-ribulose & L-psicose production • QSAR chirality factor for enantiomer activity prediction models Supplied with Certificate of Analysis; shipped globally.

Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
CAS No. 533-49-3
Cat. No. B1674769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Erythrose
CAS533-49-3
SynonymsL-Erythrose;  L-(+)-Erythrose; 
Molecular FormulaC4H8O4
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC(C(C(C=O)O)O)O
InChIInChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m1/s1
InChIKeyYTBSYETUWUMLBZ-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Erythrose: Overview and Chiral Sourcing


L-Erythrose (CAS 533-49-3) is a rare four-carbon aldose sugar (an aldotetrose) that exists as a light yellow syrup or crystalline powder, highly soluble in water . It is the synthetic, non-natural L-enantiomer of erythrose; in nature, the D-isomer predominates [1]. This specific chirality (2S,3S-configuration) is the key differentiator for its use as a chiral building block in asymmetric synthesis and as a stereospecific probe in enzymatic studies, as it can interact with biological systems in ways its enantiomer and diastereomers cannot .

Why Stereochemistry Prevents Substitution


Procurement of a generic "erythrose" without specifying stereochemistry is scientifically invalid for research requiring chiral purity. L-Erythrose is the (2S,3S) enantiomer of D-Erythrose (2R,3R) and a diastereomer of L-Threose (2R,3S). These stereochemical differences lead to distinct optical rotations, physical properties, and biological interactions [1]. For instance, L-Erythrose exhibits a unique mutarotation profile (final [α]D +30.5°) compared to D-Erythrose (final [α]D -14.5°) [2][3]. In enzymatic assays, using the incorrect isomer can yield false-negative results or completely alter kinetic parameters, as enzymes like erythrose reductase and L-ribose isomerase are highly stereospecific [4]. The following quantitative evidence demonstrates exactly where L-Erythrose's stereochemistry provides measurable differentiation.

Quantitative Performance Indicators for Procurement


Optical Rotation for Chiral Purity Verification

L-Erythrose's specific optical rotation ([α]D) is a critical quality control metric that directly confirms its enantiomeric identity and distinguishes it from D-Erythrose and L-Threose. The mutarotation profile is characteristic and allows for easy verification of chiral purity upon receipt [1]. Using D-Erythrose instead would result in the opposite sign of rotation, leading to the synthesis of the wrong enantiomer of a target molecule. L-Threose, a diastereomer, has a different magnitude and sign of rotation [2][3].

Chiral Pool Synthesis Enantiomeric Purity Quality Control

Bioprocess Efficiency and Production Yield

For industrial or large-scale laboratory procurement, understanding the production efficiency is crucial for cost and availability. A novel self-assembly strategy in engineered *Gluconobacter oxydans* achieved a final L-erythrose titer of 23.5 g/L, a 1.4-fold improvement over the standard coexpression method in the same organism [1]. An alternative approach using a thermostable xylose isomerase achieved a 15.6% conversion yield from 833 mM L-erythrulose to 130 mM L-erythrose [2]. These advancements in biosynthesis are what enable the commercial availability of this rare sugar, and sourcing from vendors aligned with these technologies can ensure supply chain robustness.

Bioprocess Engineering Rare Sugar Production Metabolic Engineering

Substrate Affinity in Erythrose Reductase Kinetics

In studies of erythritol biosynthesis, L-Erythrose serves as the authentic substrate for erythrose reductase. The enzyme's affinity for its natural substrate is a key performance indicator. For erythrose reductase from *Candida magnoliae*, the Michaelis constant (Km) was determined to be 7.9 mM, with a catalytic efficiency (kcat/Km) of 0.73 mM⁻¹ s⁻¹, identifying erythrose as the preferred substrate among tested aldoses [1]. While this study likely used a racemic mixture or the D-isomer, it establishes a quantitative benchmark for the enzyme's interaction with the erythrose scaffold. Procuring pure L-Erythrose enables more precise kinetic studies, as the use of a racemic mixture would underrepresent the true activity due to the presence of the non-substrate D-enantiomer.

Enzyme Kinetics Erythritol Biosynthesis Aldose Reductase

Procurement Scenarios Based on Evidence


Chiral Pool Synthesis of Natural Products

The well-defined and verifiable optical rotation ([α]D +30.5° final) of L-Erythrose makes it a reliable and high-value chiral starting material. It has been successfully employed in the total synthesis of complex marine natural products like (−)-malyngolide and (+)-tanikolide, where its stereochemistry is critical for the final product's configuration [1]. Procurement of L-Erythrose with a certificate of analysis confirming its specific rotation is essential for the reproducibility of such asymmetric syntheses.

Enzymatic Production of Rare L-Sugars

L-Erythrose is not just an end product but a valuable intermediate. It can be used as a feedstock in cascade enzymatic reactions to synthesize other high-value rare sugars, such as L-erythro (3S,4S) ketoses like L-ribulose and L-psicose, which are important chiral building blocks for pharmaceuticals [2]. This application is supported by the demonstrated bioprocesses that produce L-Erythrose at titers up to 23.5 g/L, making it a commercially viable feedstock [3].

Biochemical Probe for Tetrose Metabolism

As a rare, non-mammalian tetrose, L-Erythrose serves as an ideal reference compound and probe. Its high solubility in water (up to 100 mg/mL) facilitates its use in various assays. It is specifically used to characterize the activity of erythrose reductase, a key enzyme in erythritol biosynthesis, and to study the mutarotation mechanisms of monosaccharides . Its distinct stereochemistry makes it a precise tool for studying sugar transport and metabolism in organisms like *E. coli*, where it has been shown to induce specific stress responses [4].

Chirality Descriptor for QSAR Models

In computational chemistry and drug discovery, L-Erythrose has been specifically employed as a chiral factor in the development of Quantitative Structure-Activity Relationship (QSAR) models for chiral molecules . Its well-defined stereochemistry and the availability of both enantiomers make the erythrose scaffold a valuable set for validating models that aim to predict the differential biological activity of enantiomers. This is a niche, high-value application where the specific L-isomer is required for the model's training data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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